N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
This compound features a piperidin-4-ylmethyl core substituted with a 1,3-benzoxazol-2-yl group at the 1-position and connected via an ethanediamide (oxalamide) linker to a 2-(methylsulfanyl)phenyl moiety. The ethanediamide bridge offers conformational flexibility and hydrogen-bonding capacity, distinguishing it from sulfonamide- or carboxamide-linked analogs .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-30-19-9-5-3-7-17(19)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-16-6-2-4-8-18(16)29-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLMEIRRZGPTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazole ring or the piperidine ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products or reduced nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperidine rings can facilitate binding to these targets, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound
- Piperidine ring : Substituted at the 4-position with a methyl group bearing the benzoxazole moiety.
- Benzoxazole : A bicyclic aromatic system with oxygen and nitrogen atoms, influencing electronic properties and receptor interactions.
Analogs
W-15/W-18 (): 2-Piperidinylidene core with sulfonamide linkers. Substituents: 4-chlorophenyl (W-18) and 2-phenylethyl (W-15). Key Difference: Sulfonamide linkers vs. ethanediamide in the target compound.
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide () :
Linker Systems
Substituent Effects
- 2-(Methylsulfanyl)phenyl (Target) : The sulfur atom increases lipophilicity (logP) compared to fluorophenyl () or chlorophenyl () groups. This could enhance tissue distribution but may affect metabolic stability via oxidation .
- Benzoxazole vs. Benzodioxol () : Benzoxazole’s nitrogen may participate in additional hydrogen bonding or π-stacking, altering receptor affinity .
Comparative Data Table
Biological Activity
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₉H₂₂N₄O
- Molecular Weight : 350.41 g/mol
- CAS Number : 2742007-64-1
Synthesis
The compound can be synthesized through a multi-step reaction involving piperidine derivatives and benzoxazole intermediates. The synthetic route typically includes:
- Formation of the benzoxazole ring.
- Alkylation with piperidine derivatives.
- Final coupling with the methylsulfanyl phenyl moiety.
Antiviral Activity
Research indicates that derivatives of piperidine, including compounds similar to this compound, exhibit antiviral properties. In vitro studies have shown moderate activity against various viruses, including:
- HIV
- Herpes Simplex Virus (HSV)
A notable study reported that certain derivatives demonstrated significant antiviral activity with IC₅₀ values in the low micromolar range against HSV-1 and other viral strains .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests revealed:
- Gram-positive bacteria : Moderate effectiveness against Staphylococcus aureus.
- Gram-negative bacteria : Limited activity; most strains displayed resistance.
- Fungal strains : Some derivatives showed efficacy against Candida albicans and Aspergillus niger.
The minimum inhibitory concentration (MIC) values for these activities generally ranged from 50 to 100 µM, indicating potential but not robust antibacterial effects .
The biological activity of this compound is hypothesized to involve:
- Inhibition of viral replication : The compound may interfere with viral entry or replication processes.
- Disruption of bacterial cell wall synthesis : Its structural components could affect the integrity of bacterial membranes.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in treating viral infections:
- Study on HIV Derivatives :
- Antifungal Evaluation :
Data Tables
| Activity Type | Target Organisms | IC₅₀ / MIC (µM) | Remarks |
|---|---|---|---|
| Antiviral | HSV-1 | 30 | Moderate activity |
| Antibacterial | Staphylococcus aureus | 80 | Moderate effectiveness |
| Pseudomonas aeruginosa | >100 | Resistant | |
| Antifungal | Candida albicans | 60 | Effective |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the methylsulfanylphenyl intermediate via electrophilic substitution or coupling reactions.
- Step 2 : Introduction of the benzoxazole-piperidine moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Step 3 : Final assembly via amide coupling using reagents like EDCI/HOBt or DCC.
- Purification : Column chromatography or recrystallization from methanol/water mixtures is recommended .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze peaks for methylsulfanyl (δ ~2.5 ppm in H NMR), benzoxazole protons (δ 7.5–8.5 ppm), and piperidine resonances .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Answer : Start with:
- Enzyme Inhibition Assays : Test against kinases or receptors (e.g., NMDA receptors) using fluorescence-based or radiometric methods .
- Cellular Viability Assays : Use MTT or resazurin in cancer or neuronal cell lines to assess cytotoxicity .
- Binding Affinity Studies : Radioligand displacement assays (e.g., H-labeled competitors) to determine IC values .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity and metabolic stability?
- Answer :
- Reactivity : The methylsulfanyl group can undergo oxidation to sulfoxides/sulfones using HO or mCPBA, altering electronic properties and binding affinity .
- Metabolism : The sulfur atom is susceptible to cytochrome P450-mediated oxidation, which can be mitigated by substituting with electron-withdrawing groups (e.g., CF) to enhance stability .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer :
- Lipophilicity Adjustment : Replace the benzoxazole ring with pyridine (lower logP) or introduce fluorine atoms to improve blood-brain barrier penetration .
- Prodrug Design : Mask polar groups (e.g., amides) as esters or carbamates to enhance oral bioavailability .
- Radiolabeling : Use C or F isotopes for PET imaging to track biodistribution and target engagement in real-time .
Q. How can structural modifications resolve contradictory activity data in different assay systems?
- Answer :
- SAR Analysis : Systematically vary substituents on the phenyl and piperidine rings. For example:
- Electron-Donating Groups (e.g., -OCH): Increase binding affinity but may reduce metabolic stability.
- Bulky Substituents (e.g., -CF): Improve selectivity but may hinder solubility .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., NMDA receptors) to identify critical hydrogen bonds or π-π stacking interactions .
Q. What advanced analytical techniques characterize its interaction with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified receptors .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
